Nobotanin E

Description

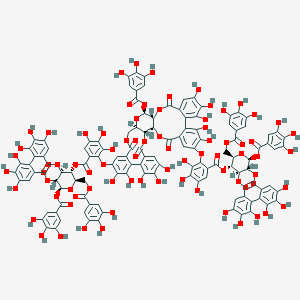

Structure

2D Structure

Properties

CAS No. |

113866-94-7 |

|---|---|

Molecular Formula |

C123H84O78 |

Molecular Weight |

2809.9 g/mol |

IUPAC Name |

[(10R,11S,13R,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 2-[[(1R,2S,19R,20S,22R)-7-[6-[[(10R,11S,13R,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-8,9,12,13,14,29,30,33,34,35-decahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C123H84O78/c124-39-1-24(2-40(125)70(39)142)106(167)182-21-59-98(101-104(121(187-59)199-108(169)26-5-43(128)72(144)44(129)6-26)197-115(176)32-14-52(137)77(149)87(159)64(32)62-30(113(174)193-101)12-50(135)75(147)85(62)157)191-119(180)37-17-55(140)81(153)93(165)95(37)185-57-19-35-68(91(163)83(57)155)66-29(11-49(134)79(151)89(66)161)112(173)190-97-61(23-184-111(35)172)189-123(201-110(171)28-9-47(132)74(146)48(133)10-28)103-100(97)195-118(179)36-20-58(84(156)92(164)69(36)67-34(117(178)196-103)16-54(139)80(152)90(67)162)186-96-38(18-56(141)82(154)94(96)166)120(181)192-99-60(22-183-107(168)25-3-41(126)71(143)42(127)4-25)188-122(200-109(170)27-7-45(130)73(145)46(131)8-27)105-102(99)194-114(175)31-13-51(136)76(148)86(158)63(31)65-33(116(177)198-105)15-53(138)78(150)88(65)160/h1-20,59-61,97-105,121-166H,21-23H2/t59-,60-,61-,97-,98-,99-,100+,101+,102+,103-,104-,105-,121+,122+,123+/m1/s1 |

InChI Key |

SZEKZKHKLROZHR-OCYWMNPBSA-N |

SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(OC(C2C1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)O[C@@H]8[C@H](O[C@H]([C@H]9[C@H]8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)O[C@@H]1[C@H](O[C@H]([C@H]2[C@H]1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(OC(C2C1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

Synonyms |

nobotanin E |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Nobotanin E

Historical Context of Nobotanin E Structure Determination

The initial structural hypothesis for this compound was proposed based on its relationship with other known tannins. mdpi.com It was understood to be a galloylated derivative of Nobotanin C. mdpi.com This early proposal was largely informed by the fact that enzymatic hydrolysis of this compound with tannase (B8822749) yielded Nobotanin C as a product. mdpi.com This provided a crucial piece of the puzzle, suggesting that the core structure of this compound was that of Nobotanin C, with an additional galloyl group. Further studies, including hydrothermal degradation, which also yielded products common to the hydrolysis of Nobotanin B and F, helped to piece together the connectivity of this complex oligomer. nih.gov

Spectroscopic Approaches to Structural Analysis

The definitive structural elucidation of this compound, like many complex natural products, has heavily relied on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D NMR techniques including COSY, TOCSY, J-resolved, NOESY, HSQC, DEPT, HMBC)

NMR spectroscopy has been indispensable in mapping the complex structure of this compound and its relatives. While specific detailed spectral data for this compound is embedded within broader studies of the Nobotanin class, the general approach is well-documented for these types of ellagitannins. researchgate.net

¹H-NMR and ¹³C-NMR: One-dimensional NMR provides the initial overview of the proton and carbon environments within the molecule. For large tannins like this compound, the spectra are complex, but key regions can be identified, such as the aromatic signals from the galloyl and hexahydroxydiphenoyl (HHDP) groups, and the carbohydrate signals from the glucose core. nih.govresearchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are crucial for establishing the spin systems of the glucose units, allowing for the assignment of protons within each sugar ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques link the proton and carbon skeletons. HSQC identifies which protons are directly attached to which carbons, while HMBC reveals longer-range couplings (typically 2-3 bonds), which is critical for determining the attachment points of the galloyl and HHDP groups to the glucose core, as well as the linkages between the monomeric units. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry and conformation of the molecule.

Chemical Derivatization and Degradation Studies in Structural Confirmation (e.g., Tannase Hydrolysis)

Chemical and enzymatic degradation have played a pivotal role in confirming the structure of this compound.

Tannase Hydrolysis: As mentioned, the controlled hydrolysis of this compound using tannase was a cornerstone of its initial structural characterization. mdpi.com Tannase is an enzyme that specifically cleaves the ester bonds of hydrolyzable tannins, breaking them down into their constituent polyols (like glucose) and phenolic acids (like gallic acid). nih.govresearchgate.netatamanchemicals.com The isolation and identification of Nobotanin C as a product of this reaction directly pointed to the underlying structure of this compound. mdpi.com

Methanolysis: This chemical degradation method involves treating the tannin with methanol (B129727) and a catalyst to break the ester linkages, yielding methyl gallate and other methylated derivatives of the core units. This technique has been widely used in the study of related tannins to identify the constituent parts. nih.gov

Elucidation of Absolute Stereochemistry and Conformation

Determining the absolute stereochemistry of a complex molecule like this compound is a challenging but crucial aspect of its complete characterization. For ellagitannins, this involves establishing the configuration of the chiral centers in the glucose core and the axial chirality of the HHDP groups.

Isolation and Purification Methodologies for Nobotanin E

Extraction Techniques from Plant Biomass

The initial step in isolating Nobotanin E involves its extraction from plant material, often from the leaves. A common approach is to utilize the water-soluble fraction of a plant extract. pharm.or.jp

The general procedure begins with the homogenization of fresh plant material, such as the leaves of Tibouchina semidecandra, in an aqueous organic solvent like acetone. pharm.or.jp Following this, the homogenate is concentrated and subjected to a series of extractions with solvents of increasing polarity, such as diethyl ether, ethyl acetate (B1210297), and 1-butanol. pharm.or.jp The remaining aqueous layer, which contains the water-soluble compounds including this compound, is then concentrated. pharm.or.jp This water-soluble fraction is the starting point for further purification. pharm.or.jp The extraction of water-soluble components is a critical step, as it partitions the desired polar compounds like this compound from non-polar and less polar substances. frontiersin.orgmdpi.com

Chromatographic Separation and Purification Strategies

Following extraction, a combination of chromatographic methods is employed to isolate and purify this compound from the complex mixture of compounds present in the water-soluble fraction.

A frequently used initial chromatographic step involves column chromatography with a polymeric adsorbent resin like MCI gel CHP-20P. pharm.or.jpmdpi.com This type of resin is effective for the separation of polyphenolic compounds. biokal.comdiaion.com The concentrated aqueous extract is loaded onto the MCI gel column, and elution is carried out with a gradient of water and methanol (B129727). pharm.or.jpmdpi.com Fractions are collected and monitored, often by High-Performance Liquid Chromatography (HPLC), to identify those containing this compound. pharm.or.jp This step serves to remove a significant portion of impurities, enriching the fraction containing the target compound. mdpi.com

For instance, in the isolation of related tannins, the crude extract was suspended in water and partitioned with ethyl acetate and n-butanol. mdpi.com The resulting fraction was then subjected to column chromatography on MCI gel CHP-20P using a methanol/water gradient to yield several fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC) is an essential high-resolution technique for the final purification of this compound. eurogentec.com Both normal-phase and reversed-phase HPLC can be utilized. pharm.or.jp Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is commonly employed for purifying polyphenols. diva-portal.orglcms.cz

After initial separation by column chromatography, the fractions rich in this compound are further purified by preparative or semi-preparative HPLC. mdpi.com This allows for the isolation of the compound to a high degree of purity. eurogentec.com The selection of the appropriate HPLC column and mobile phase is crucial for achieving successful separation from structurally similar tannins. lcms.cz

Biosynthetic Pathways of Nobotanin E

Precursor Compounds and Enzymatic Transformations in Ellagitannin Biosynthesis

The journey to complex ellagitannins like Nobotanin E begins with the synthesis of gallic acid, which itself is derived from the shikimate pathway intermediate 3-dehydroshikimic acid. mdpi.com The foundational steps of ellagitannin biosynthesis involve the esterification of a glucose core with gallic acid.

Galloyl-glucoses Formation: The biosynthesis is initiated with the formation of β-glucogallin (1-O-galloyl-β-D-glucose), which is created through the esterification of UDP-glucose and gallic acid. mdpi.com β-glucogallin serves a dual role; it is both the initial building block and the primary "galloyl donor" for subsequent reactions. nih.govuni.luthegoodscentscompany.com Through a series of position-specific galloylation steps catalyzed by acyltransferases, additional galloyl groups are added to the glucose core. wikipedia.orgnih.gov This sequential galloylation leads to the formation of various galloylglucose esters, culminating in the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (β-PGG). nih.govuni.luthegoodscentscompany.com β-PGG is the central precursor for both gallotannins and the entire class of ellagitannins. nih.govthegoodscentscompany.com

Hexahydroxydiphenoyl (HHDP) Unit Formation: The defining characteristic of an ellagitannin is the presence of a hexahydroxydiphenoyl (HHDP) group. nih.gov This bicyclic moiety is formed via an intramolecular, oxidative C-C coupling between two adjacent galloyl groups attached to the glucose core of β-PGG. nih.govnih.govnih.gov This crucial transformation is catalyzed by a laccase-like phenol (B47542) oxidase enzyme. nih.govuni.luthegoodscentscompany.com The enzyme regio- and stereospecifically oxidizes β-PGG to create the first true monomeric ellagitannin, such as tellimagrandin II, which contains an HHDP group. nih.govuni.luthegoodscentscompany.com Some evidence suggests that the initial product of this oxidative coupling is a dehydrohexahydroxydiphenoyl (DHHDP) group, which is subsequently reduced to form the stable HHDP ester. nih.govresearchgate.net The conformation of the glucose ring in the β-PGG precursor determines the chirality of the resulting HHDP bridge. wikipedia.org

Oligomerization Mechanisms Leading to Trimeric Structures

The formation of higher-order ellagitannins, including dimers, trimers, and tetramers, occurs through the intermolecular coupling of these monomeric units. For this compound and related oligomers found in the Melastomataceae family, the principal mechanism is the formation of a valoneoyl unit. nih.govchemspider.comfrontiersin.org

Valoneoyl Unit Formation: A valoneoyl group is an intermolecular bridge formed through a C-O oxidative coupling reaction. nih.govnih.gov Specifically, it links a hexahydroxydiphenoyl (HHDP) group from one ellagitannin monomer to a galloyl group on a neighboring monomer. nih.govnih.gov This process is catalyzed by oxidase enzymes, similar to those involved in HHDP group formation, which facilitate the oxidative dehydrogenation and subsequent bond formation between the two monomer units. nih.gov The formation of the valoneoyl linkage is a key step that allows for the construction of complex oligomeric structures. In the nobotanin series, this linkage connects distinct monomeric building blocks in a specific sequence. nih.govchemspider.com

This compound is a trimer, meaning it is composed of three monomeric ellagitannin units linked together. wikipedia.orgnih.gov Its formation relies on the sequential addition of monomers via the creation of two valoneoyl bridges, resulting in a linear oligomer. nih.gov

Comparative Biosynthesis within the Nobotanin Series (Dimers, Trimers, Tetramers)

A chemically significant feature of the ellagitannin oligomers found in the Melastomataceae family is their composition from two different alternating monomeric units: casuarictin (B1680760) (designated as 'C') and pterocaryanin C (designated as 'PC'). nih.govchemspider.comfrontiersin.org The specific sequence of these monomers, joined by valoneoyl groups, defines the resulting oligomer.

The biosynthesis of the nobotanin series appears to follow a stepwise elongation:

Monomers: The pathway starts with monomeric ellagitannins like casuarictin and pterocaryanin C. nih.gov

Dimers: The most abundant dimer in many species is Nobotanin B , which has a C-PC structure. nih.gov Another representative dimer is Nobotanin F (PC-C). nih.gov Nobotanin B is considered a key intermediate from which larger oligomers are produced. nih.govnih.gov

Trimers: This compound is a trimer formed by the further addition of a pterocaryanin C (PC) monomer to the casuarictin end of the Nobotanin B dimer, resulting in a PC-C-PC structure. nih.gov Other trimers, such as Nobotanin C, are also formed through similar sequential additions. wikipedia.org

Tetramers and Higher Oligomers: The process can continue to produce even larger structures. For example, the tetramer Nobotanin K is formed by adding another casuarictin (C) unit, leading to a PC-C-PC-C structure. nih.gov This consistent and alternating pattern of monomer coupling is a distinct chemotaxonomic marker for plants in the Melastomataceae family. nih.govchemspider.comfrontiersin.org

The following table illustrates the comparative structure of representative nobotanin oligomers.

| Oligomer Name | Type | Monomeric Composition |

| Nobotanin F | Dimer | PC-C |

| Nobotanin B | Dimer | C-PC |

| This compound | Trimer | PC-C-PC |

| Nobotanin K | Tetramer | PC-C-PC-C |

| Table based on data from Yoshida et al. nih.gov |

Compound and PubChem CID Table

Mechanistic Investigations of Nobotanin E S Biological Activities in Vitro and Ex Vivo Models

Enzyme Interaction Profiles of Nobotanin E

Poly(ADP-ribose) Glycohydrolase (PARG) Modulation

This compound, a trimeric ellagitannin, has been identified as a potent inhibitor of poly(ADP-ribose) glycohydrolase (PARG), an enzyme crucial for the degradation of poly(ADP-ribose) (PAR) chains. nih.govcapes.gov.br This inhibitory action positions this compound as a significant modulator of cellular processes regulated by poly(ADP-ribosyl)ation, such as DNA repair and gene expression. actanaturae.rufrontiersin.org

Kinetic analyses have revealed that this compound exhibits a mixed-type inhibition of PARG. nih.govcapes.gov.br This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. wikipedia.org In mixed-type inhibition, the inhibitor typically binds to an allosteric site, a location distinct from the active site where the substrate binds, causing a conformational change that affects both substrate binding and the catalytic rate. wikipedia.orgsigmaaldrich.com This is in contrast to competitive inhibition, where the inhibitor directly competes with the substrate for the active site. nih.govcapes.gov.br

Studies comparing the PARG inhibitory activity of different nobotanin oligomers have provided insights into their structure-activity relationships. In vitro, the inhibitory potency of nobotanins against PARG increases with their degree of oligomerization. The tetrameric nobotanin K is the most potent inhibitor, followed by the trimeric this compound, and then the dimeric nobotanin B. nih.govmdpi.com Specifically, one study found nobotanin K to have a half-maximal inhibitory concentration (IC50) of 0.44 ± 0.03 µM, while nobotanin B had an IC50 of 4.8 ± 0.4 µM. nih.gov

However, the in vivo efficacy appears to follow a different trend. In cell culture experiments, nobotanin B demonstrated a better PARG inhibitory potential compared to nobotanin K. nih.govmdpi.com This discrepancy between in vitro and in vivo activity is attributed to differences in cell permeability; nobotanin B is taken up by cells, whereas this compound and K show little to no cellular uptake. nih.gov

Below is a table summarizing the in vitro PARG inhibitory activities of Nobotanin oligomers:

| Compound | Oligomeric State | IC50 (µM) |

| Nobotanin B | Dimer | 4.8 ± 0.4 |

| Nobotanin K | Tetramer | 0.44 ± 0.03 |

This table is based on data from a study by Hilpert et al. and may be interactive.

In studies using intact 34I mouse mammary carcinoma cells, nobotanins have been investigated for their effects on the de-poly(ADP-ribosyl)ation of chromosomal proteins. nih.govnih.gov High mobility group (HMG) proteins, such as HMG 14 and HMG 17 (now known as HMGN2 and HMGN1 respectively), are non-histone proteins that bind to nucleosomes and are thought to modulate chromatin structure and transcription. jax.orgwikipedia.org Histone H1 is a linker histone that plays a role in chromatin compaction. mdpi.comnih.gov

Research has shown that nobotanin B can inhibit the glucocorticoid-induced de-poly(ADP-ribosyl)ation of HMG 14, HMG 17, and histone H1 in a concentration-dependent manner. nih.gov However, this compound and K had minimal inhibitory effects on the de-poly(ADP-ribosyl)ation of these proteins in the same cellular system. nih.govnih.gov This lack of in vivo effect is consistent with their poor cell permeability. nih.gov

The modulation of poly(ADP-ribosyl)ation by nobotanins has been linked to the regulation of gene transcription. Specifically, the effect on glucocorticoid-sensitive gene expression, such as the synthesis of mouse mammary tumor virus (MMTV) mRNA, has been examined. nih.govcapes.gov.br Glucocorticoids are known to induce MMTV RNA production. nih.gov

Consistent with its effects on chromosomal protein de-poly(ADP-ribosyl)ation, nobotanin B was found to suppress glucocorticoid-sensitive MMTV mRNA synthesis. nih.gov In contrast, this compound and K did not show a significant inhibitory effect on the induction of MMTV transcription following glucocorticoid treatment. nih.govresearchgate.netresearchgate.net This further supports the idea that the biological activity of these larger oligomers is limited by their inability to enter the cells. nih.gov

Impact on Poly(ADP-ribosyl)ation of Chromosomal Proteins in Cultured Cells (e.g., HMG 14/17, Histone H1)

Other Enzyme Modulations (e.g., RNA Tumor Virus Reverse Transcriptase, DNA Topoisomerase II, α-Glucosidase)

Beyond its well-characterized effects on PARG, this compound and related compounds have been investigated for their interactions with other enzymes.

RNA Tumor Virus Reverse Transcriptase: While specific studies on this compound's direct interaction with RNA tumor virus reverse transcriptase are not detailed in the provided context, the broader class of tannins has been shown to possess inhibitory activity against various enzymes.

DNA Topoisomerase II: There is a mention of Nobotanin being an inhibitor of DNA topoisomerase II. google.com This enzyme is crucial for resolving topological issues in DNA during processes like replication and transcription by creating transient double-strand breaks. oup.comnih.gov

α-Glucosidase: Information regarding the modulation of α-glucosidase by this compound is not available in the provided search results.

Molecular Targets and Cellular Mechanisms (In Vitro and Ex Vivo)

Differential Cellular Uptake in Mammalian Cell Lines (e.g., Comparison with Nobotanin B and K)

The efficacy of oligomeric hydrolyzable tannins, including this compound and its structural relatives Nobotanin B and K, as intracellular agents is fundamentally dependent on their ability to traverse the cell membrane. Research utilizing a mammalian carcinoma cell line (34I) has involved the application of these compounds to investigate their effects on intracellular processes. plantaedb.com In these studies, Nobotanin B, E, and K were identified as inhibitors of poly(ADP-ribose) glycohydrolase (PARG) in vitro. plantaedb.com

However, a significant challenge for the therapeutic application of certain PARG inhibitors is their limited cell permeability. nih.gov For instance, the utility of Nobotanin K in biological contexts has been noted to be restricted by this factor. nih.gov This suggests that while these tannins demonstrate clear activity against their molecular targets in cell-free assays, their effects within whole-cell models can be constrained by their uptake efficiency. The structural similarities between this compound, B, and K—all being large, complex polyphenolic compounds—imply they may face comparable challenges with cellular permeability. Direct comparative studies quantifying the specific uptake rates of this compound versus Nobotanin B and K in various mammalian cell lines are not extensively detailed in the available literature. The observed biological effects in cellular models are, therefore, a composite result of both their intrinsic inhibitory potency and their differential ability to be absorbed by the cells.

| Compound | Noted Biological Application Context | Implication for Cellular Uptake |

| This compound | Applied to 34I mammalian carcinoma cells as a PARG inhibitor. plantaedb.com | Assumed to have some level of cell permeability to exert its effects, though specific uptake data is limited. |

| Nobotanin B | Applied to 34I mammalian carcinoma cells as a PARG inhibitor. plantaedb.com | Similar to this compound, demonstrates activity in cellular models, indicating some degree of uptake. |

| Nobotanin K | Application in biological contexts is noted to be limited by low cell permeability. nih.gov | Highlights a potential general challenge for this class of large polyphenolic compounds. |

Interaction with Specific Cellular Pathways (e.g., Gene Activation, DNA Replication, Cell Differentiation as linked to PARG inhibition)

This compound has been identified as an oligomeric ellagitannin that can inhibit the enzyme poly(ADP-ribose) glycohydrolase (PARG). ctdbase.orgchem960.com This enzyme is a critical component of the poly(ADP-ribosyl)ation (PARylation) cycle, a post-translational modification process vital for the regulation of several key cellular functions. The inhibition of PARG by this compound directly impacts these pathways. ctdbase.orgchem960.com

The PARylation cycle, involving the synthesis of poly(ADP-ribose) (PAR) by PARP enzymes and its degradation by PARG, is crucial for genomic integrity and cell survival. wikipedia.org By inhibiting PARG, this compound prevents the breakdown of PAR chains, leading to their accumulation. This has significant downstream consequences for cellular processes that are dependent on the transient nature of PAR signals.

Interaction with Cellular Pathways via PARG Inhibition:

DNA Replication and Repair: The metabolism of PAR is intimately linked to DNA transactions, including replication and repair. wikipedia.org During DNA repair, PARG activity is required to disassemble PAR-dependent protein complexes at sites of damage, allowing the final steps of repair to proceed. PARG is also necessary to remove PAR molecules generated during normal S-phase to ensure proper cell cycle progression. Inhibition of PARG can maintain DNA replication activity during DNA repair in some contexts but can also lead to the collapse of replication forks and defects in the repair of DNA strand breaks, ultimately triggering cell death. plantaedb.com

Gene Activation and Expression: The PARG enzyme is considered an important factor in the expression of genes. ctdbase.orgchem960.com The accumulation of PAR on histones following PARG inhibition can alter chromatin structure, increasing DNA accessibility and influencing transcriptional regulation. plantaedb.com This modulation of chromatin can, in turn, affect the activation and silencing of specific genes involved in various cellular programs.

Cell Differentiation: The regulation of cell proliferation and differentiation is also influenced by PAR metabolism. ctdbase.orgchem960.comwikipedia.org The precise control of the PARylation cycle is essential for guiding these complex processes. By disrupting PAR degradation, PARG inhibitors like this compound can interfere with the signaling cascades that govern cell fate decisions, potentially halting or altering differentiation programs.

| Cellular Process | Role of PARG | Effect of this compound (as a PARG Inhibitor) |

| DNA Replication | Removes PAR to ensure proper cell cycle progression and completion of DNA repair. wikipedia.org | Can block DNA replication activity and lead to replication fork collapse by preventing PAR degradation. plantaedb.com |

| Gene Activation | Modulates chromatin structure and gene expression through PAR degradation. ctdbase.orgchem960.com | Alters gene expression profiles by causing accumulation of PAR on histones, affecting DNA accessibility. plantaedb.com |

| Cell Differentiation | Participates in the regulation of cell proliferation and differentiation pathways. ctdbase.orgwikipedia.org | Interferes with normal differentiation processes by disrupting the transient PAR signals required for cell fate decisions. |

Advanced Analytical Techniques for Characterization and Quantification of Nobotanin E

Hyphenated Chromatographic-Spectrometric Methods (e.g., HPLC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are indispensable for the analysis of Nobotanin E. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are routinely used to separate this compound from other compounds in complex mixtures, such as plant extracts. usp.brmdpi.com These separation techniques are often paired with mass spectrometry (MS) detectors, creating powerful analytical systems like HPLC-MS and UPLC-MS/MS. usp.brmdpi.com

In these methods, the sample is first injected into the liquid chromatograph, where individual compounds are separated based on their interactions with a stationary phase packed in a column. For instance, a C18 column is commonly used for the separation of phenolic compounds. animbiosci.org A mobile phase, typically a mixture of solvents like water and acetonitrile (B52724) with additives like formic acid, is pumped through the column to elute the compounds at different times. mdpi.com

Following separation, the eluted compounds, including this compound, are introduced into the mass spectrometer. The molecules are ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). mdpi.comanimbiosci.org This allows for the determination of the molecular weight of the compound. Further fragmentation of the molecular ion (MS/MS) provides characteristic fragment ions that serve as a structural fingerprint, enabling definitive identification. chemguide.co.uklibretexts.orgmsu.edulibretexts.org The fragmentation patterns observed in the mass spectrum provide valuable information about the different components of the this compound molecule. chemguide.co.uklibretexts.org

Researchers have successfully used UPLC coupled with a photodiode array detector and electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-PAD-ESI-QTOF-MS) to identify various phenolic compounds, including flavonoids and tannins, in plant extracts. mdpi.com The combination of retention time from the chromatography and the mass spectral data allows for confident identification of compounds like this compound. usp.brmdpi.com

High-Resolution Mass Spectrometry for Metabolomic Profiling

Metabolomics, the large-scale study of small molecules within a biological system, heavily relies on high-resolution mass spectrometry (HRMS). nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. mdpi.comanimbiosci.org This high mass accuracy significantly improves the confidence in the identification of known compounds like this compound and aids in the characterization of novel, related metabolites in complex biological samples. nih.gov

Untargeted metabolomics approaches using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enable the comprehensive screening of as many metabolites as possible in a sample. animbiosci.organimbiosci.org This is particularly useful for studying the chemical profile of plants from the Melastomataceae family, known to produce a variety of tannins and related polyphenols, including this compound. mdpi.comdntb.gov.ua In such studies, the data from the LC-HRMS analysis is often processed using chemometrics, which employs statistical methods to analyze the large datasets and identify significant differences in metabolite profiles between different samples. animbiosci.organimbiosci.org

The general workflow for an untargeted metabolomics study involving this compound would include:

Sample Preparation: Extraction of metabolites from the plant material.

LC-HRMS Analysis: Separation of metabolites using UPLC or HPLC followed by detection with an HRMS instrument. animbiosci.org The instrument settings, such as the mass resolution and scan range, are optimized for the detection of a wide range of compounds. animbiosci.org

Data Processing: The raw data is processed to detect peaks, align them across different samples, and generate a data matrix of features (characterized by retention time and m/z) and their intensities.

Statistical Analysis: Multivariate statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), is used to identify features that are responsible for discriminating between different sample groups. nih.gov

Metabolite Identification: The significant features, including the one corresponding to this compound, are then identified by comparing their accurate mass and fragmentation patterns with databases and literature data. mpg.de

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies (e.g., Saturation Transfer Difference [1H]-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution. torvergata.itauremn.org.br For a complex molecule like this compound, NMR provides invaluable information about the connectivity of atoms and their spatial arrangement. rsc.org One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the signals of all the protons (¹H) and carbons (¹³C) in the molecule. acs.orgresearchgate.net

The ¹H NMR spectrum of this compound would show distinct signals for the different protons in the molecule, and their chemical shifts and coupling constants would provide information about their chemical environment and neighboring protons. nih.gov More advanced NMR techniques can be used to study the conformation of this compound in solution, as it may exist as a mixture of rapidly equilibrating conformers. torvergata.it

Saturation Transfer Difference (STD) NMR is a specific NMR technique used to study the binding of small molecules (ligands) to large molecules like proteins. chemrxiv.org This method is particularly useful for investigating the interactions of this compound with biological macromolecules. In an STD-NMR experiment, a selective saturation pulse is applied to the resonances of the protein. This saturation is then transferred to the protons of the ligand that are in close proximity to the protein upon binding. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals the signals of the ligand that are involved in the binding interaction. unl.edu This technique can be used to identify the binding epitope of this compound and to determine its binding affinity to a target protein. chemrxiv.orgunl.edu

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative analysis of compounds that absorb light in the UV-Vis region. denovix.comtechnologynetworks.com Phenolic compounds like this compound exhibit characteristic UV absorption due to the presence of aromatic rings and conjugated systems in their structure. unchainedlabs.com

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax). japsonline.combrjac.com.br The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.netarid.my

The validation of a spectrophotometric method is crucial to ensure its accuracy, precision, linearity, and robustness. innovareacademics.inajol.infojppres.com This involves evaluating parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. brjac.com.br

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. innovareacademics.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. innovareacademics.in

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. jppres.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ajol.info

While spectrophotometric methods are generally less specific than chromatographic techniques, they can be highly effective for the routine quality control and quantification of this compound in purified extracts or pharmaceutical preparations where interfering substances are minimal. innovareacademics.inajol.infoslideshare.net

Future Directions in Nobotanin E Research

Elucidation of Additional Molecular Targets and Detailed Mechanisms of Action

Future research on Nobotanin E is poised to delve deeper into its molecular interactions and biological effects. A significant area of investigation will be the identification of additional molecular targets beyond its known inhibitory effects. For instance, while it is known that oligomeric ellagitannins, including the trimer this compound, exhibit inhibitory effects on poly(ADP-ribose) glycohydrolase (PARG), the precise mechanisms and the full spectrum of their interactions remain to be fully elucidated. cambridge.orgniph.go.jp Research has shown that the dimer nobotanin B has stronger PARG inhibitory activity than the trimer this compound. cambridge.orgnih.gov Understanding the nuanced differences in the inhibitory potential among these oligomers is a key area for future studies. cambridge.orgnih.gov

Furthermore, exploring the detailed mechanisms of action is crucial. This includes investigating how this compound and its related compounds modulate cellular pathways. For example, gallotannins and nobotanin B have been found to reduce oxidative death in astrocytes and neurons by impacting PARP1-mediated cell death, suggesting a neuroprotective role. cambridge.orgnih.gov Future studies could explore if this compound shares these neuroprotective properties and the specific signaling cascades it influences. The diverse roles of PARG in cellular processes like DNA damage repair, chromatin dynamics, and cell death suggest that its inhibition by this compound could have wide-ranging therapeutic implications that warrant further investigation. cambridge.orgnih.gov

Advanced Synthetic Methodologies for Accessing Complex Oligomers and Novel Analogs

The complex structure of this compound and other oligomeric ellagitannins presents a significant challenge for chemical synthesis. Developing advanced synthetic methodologies is a critical future direction to enable the production of these complex molecules and novel analogs. rsc.orgnih.govnih.gov Current approaches often rely on the extraction of these compounds from natural sources, which can be inefficient and yield low quantities.

Future synthetic strategies will likely focus on creating more efficient and stereoselective methods for constructing the intricate linkages found in this compound. This could involve the development of novel catalytic systems and protecting group strategies to control the assembly of the monomeric units. arizona.edu By mastering the synthesis of the core structure of this compound, researchers can then create a library of analogs with modified functional groups. This will be invaluable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different parts of the molecule contribute to its biological activity. Access to a diverse range of synthetic analogs will be instrumental in optimizing the therapeutic potential of this class of compounds.

Investigation of this compound's Role in Plant Physiology and Ecology

The presence of complex tannins like this compound in plants suggests they play important roles in plant physiology and ecology. nih.govresearchgate.net A key area for future research is to understand the specific functions of these compounds within the plants that produce them. This includes investigating their role in defense against herbivores and pathogens. Tannins are known for their ability to bind to proteins, which can deter feeding by insects and other animals. sci-hub.se

Furthermore, the influence of environmental factors on the production of this compound and other tannins is an important ecological question. researchgate.net Studies could explore how factors such as soil composition, water availability, and light exposure affect the concentration and types of tannins produced by a plant. usp.brscitechnol.com This line of inquiry could reveal how plants utilize these complex molecules to adapt to their specific environments. Understanding the ecological roles of this compound will not only provide insights into plant-animal and plant-microbe interactions but may also inform agricultural practices and the cultivation of medicinal plants.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are powerful tools that will be increasingly employed to understand the interactions between this compound and its biological targets. mdpi.comarxiv.orgfrontiersin.orgrsc.org These approaches can provide detailed, atom-level insights into how this compound binds to enzymes like PARG. nih.gov Molecular docking simulations can predict the most likely binding poses of this compound within the active site of a target protein, highlighting key hydrogen bonds and hydrophobic interactions. frontiersin.org

Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the this compound-protein complex over time, providing a more realistic picture of the binding event. frontiersin.org These computational studies can help to explain the observed differences in inhibitory activity between this compound and other related oligomers. cambridge.orgnih.gov By building and validating computational models, researchers can screen virtual libraries of this compound analogs to predict their binding affinities and guide the synthesis of new compounds with enhanced activity. This integration of computational and experimental approaches will accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Exploration of Synergistic Effects with Other Bioactive Compounds in In Vitro Systems

Investigating the potential synergistic effects of this compound with other bioactive compounds is a promising area for future in vitro research. It has been observed that certain polyphenols, such as oenothein B and tellimagrandin I, can work synergistically with β-lactam antibiotics to overcome bacterial resistance in strains like MRSA. niph.go.jpmdpi.com This raises the possibility that this compound could also enhance the efficacy of existing antibiotics or other therapeutic agents.

Future in vitro studies could explore combinations of this compound with various drugs to identify potential synergistic interactions. For example, its known inhibitory effect on PARG could be leveraged in combination with DNA-damaging chemotherapeutic agents to enhance their anti-cancer activity. niph.go.jp Cell-based assays could be used to assess the effects of these combinations on cancer cell viability and proliferation. The discovery of synergistic relationships would open up new avenues for the development of combination therapies that could be more effective and have fewer side effects than single-agent treatments.

Q & A

Q. What are the key structural features of Nobotanin E that influence its bioactivity?

this compound’s bioactivity is closely tied to its phenolic composition, including hydroxylated aromatic rings and glycosidic linkages. To identify critical structural elements, researchers should:

- Conduct nuclear magnetic resonance (NMR) and mass spectrometry (MS) to map functional groups.

- Compare bioactivity across structurally analogous compounds (e.g., hydrolyzed derivatives) to isolate active moieties.

- Consider environmental factors (geographical origin, harvest season) that alter phytochemical profiles, as seen in studies of related polyphenols .

Q. How can researchers design experiments to assess this compound’s antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?

Experimental design should account for bacterial cell wall differences:

- Gram-positive : Use Staphylococcus aureus or Bacillus cereus; their thick peptidoglycan layer may slow compound penetration.

- Gram-negative : Test against Escherichia coli or Pseudomonas aeruginosa; their outer membrane requires higher concentrations for efficacy.

- Methodology :

- Apply broth microdilution assays to determine minimum inhibitory concentrations (MICs).

- Include controls for solvent effects and reference antibiotics (e.g., ampicillin).

- Replicate findings across multiple bacterial strains to validate trends .

Q. What are the optimal extraction methods for isolating this compound from natural sources?

Extraction efficiency depends on solvent polarity, temperature, and plant pretreatment:

- Solvent selection : Ethanol-water mixtures (70–80%) maximize polyphenol yield while minimizing non-target compounds.

- Techniques : Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) reduce processing time and improve purity.

- Validation : Quantify this compound via HPLC-DAD and cross-validate with LC-MS/MS .

Advanced Research Questions

Q. How should conflicting data on this compound’s bioactivity across studies be reconciled?

Contradictions often arise from variability in:

- Source material : Chemotypic differences due to soil composition, climate, or harvest time.

- Experimental conditions : Discrepancies in solvent systems, bacterial strains, or incubation periods.

- Resolution strategies :

Q. What strategies can determine the synergistic effects of this compound with other compounds in complex mixtures?

To evaluate synergism:

- Fractionation-guided bioassays : Isolate fractions via column chromatography and test individual vs. combined effects.

- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) for this compound paired with antibiotics or adjuvants.

- Omics integration : Transcriptomic or metabolomic profiling can reveal pathways modulated by combinatorial treatments .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with microbial targets?

Computational methods include:

- Molecular docking : Simulate binding affinity to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina or Schrödinger.

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to observed bioactivity.

- Validation : Cross-check predictions with in vitro assays and crystallographic data (if available) .

Methodological Tables

Q. Table 1. Key Variables Influencing this compound’s Antimicrobial Activity

| Variable | Impact on Bioactivity | Methodological Consideration |

|---|---|---|

| Extraction solvent | Higher ethanol % increases polyphenol yield | Optimize via response surface methodology |

| Bacterial cell wall | Gram-positive require higher MICs | Include diverse strains for robustness |

| Phytochemical variability | Source origin alters compound profile | Standardize plant material sourcing |

Q. Table 2. Strategies for Resolving Data Contradictions

| Conflict Source | Resolution Approach | Reference |

|---|---|---|

| Extraction variability | Meta-analysis by solvent system | |

| Strain-specific effects | Cross-testing with ATCC reference strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.